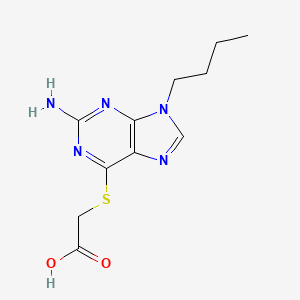

2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid

Description

2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid is a purine-derived compound featuring a sulfanylacetic acid side chain attached to the 6-position of a 2-aminopurine scaffold, with a butyl group at the 9-position. The sulfanylacetic acid moiety may enhance interactions with thiol-sensitive biological targets, while the butyl substituent likely influences lipophilicity and membrane permeability.

Properties

CAS No. |

91338-67-9 |

|---|---|

Molecular Formula |

C11H15N5O2S |

Molecular Weight |

281.34 g/mol |

IUPAC Name |

2-(2-amino-9-butylpurin-6-yl)sulfanylacetic acid |

InChI |

InChI=1S/C11H15N5O2S/c1-2-3-4-16-6-13-8-9(16)14-11(12)15-10(8)19-5-7(17)18/h6H,2-5H2,1H3,(H,17,18)(H2,12,14,15) |

InChI Key |

MJRRPHDUGFVUGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the butyl group and the sulfanylacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve acidic or basic environments and controlled temperatures.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions often require an inert atmosphere and controlled temperatures.

Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted purine derivatives.

Scientific Research Applications

2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.

Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation.

Comparison with Similar Compounds

Structural Differences :

- Substituent at 9-position : The butyl group in the target compound is replaced with a 2-methylpropyl (isobutyl) group.

- Solubility: The isobutyl group’s branching could marginally increase aqueous solubility due to reduced van der Waals interactions. Research Findings:

Erdosteine (2-[2-Oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic Acid)

Structural Differences :

- Core Scaffold : Erdosteine lacks a purine ring, instead featuring a thiolactam (2-oxothiolan) moiety linked to sulfanylacetic acid.

- Physicochemical and Biological Contrasts:

- Bioactivity: Erdosteine is a mucolytic agent used clinically to degrade mucus polymers via free thiol release, whereas the purine derivative’s mechanism likely involves nucleotide-like interactions (e.g., adenosine receptor modulation) .

- Stability: Erdosteine’s thiolactam ring is prone to hydrolysis under physiological conditions, releasing active metabolites, while the purine core in 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid may exhibit greater stability .

Biological Activity

2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of amino acid metabolism and cellular functions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C11H15N5O2S

- Molecular Weight : 273.34 g/mol

- CAS Number : 242660

The biological activity of 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid is primarily linked to its role as a sulfur-containing amino acid derivative. Its structure suggests potential interactions with various metabolic pathways, particularly those involving purine metabolism and protein synthesis.

Amino Acid Transport

Research indicates that amino acids play a crucial role in cellular functions, including protein synthesis and signaling pathways. The transport of amino acids into cells is mediated by specific transport systems that can be influenced by the availability of essential amino acids (EAAs) and their derivatives like 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid. These transport mechanisms are vital for maintaining cellular homeostasis and supporting metabolic demands during physiological stress or pathological conditions .

1. Role in Muscle Metabolism

Studies have shown that supplementation with sulfur-containing amino acids can enhance muscle protein synthesis and reduce muscle catabolism, particularly in aging populations or those suffering from chronic illnesses. The compound may activate key signaling pathways such as the insulin/AKT/mTOR pathway, which are crucial for muscle anabolism .

2. Antioxidant Properties

There is evidence suggesting that compounds similar to 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid possess antioxidant properties, potentially mitigating oxidative stress in cells. This effect could be beneficial in conditions characterized by elevated oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

3. Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects of sulfur-containing amino acids. These compounds may influence neurotransmitter synthesis and modulate neuroinflammation, contributing to cognitive health and resilience against neurodegenerative diseases.

Case Studies

Several studies have explored the effects of sulfur-containing amino acids on health outcomes:

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Study A | Elderly patients | EAA supplementation including sulfur-containing amino acids | Improved muscle mass and strength over 12 weeks |

| Study B | Patients with COPD | Dietary supplementation with sulfur amino acids | Enhanced protein synthesis and reduced symptoms of cachexia |

| Study C | Animal model | Administration of sulfur-containing compounds | Reduced oxidative stress markers and improved neurological function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.